4-Nonene

Vue d'ensemble

Description

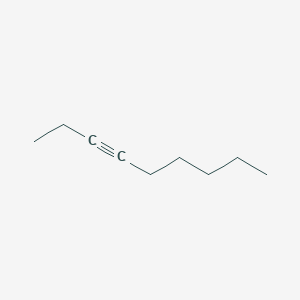

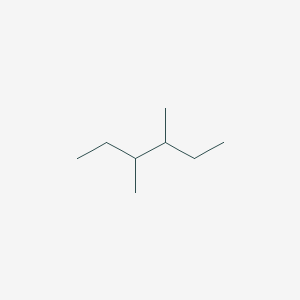

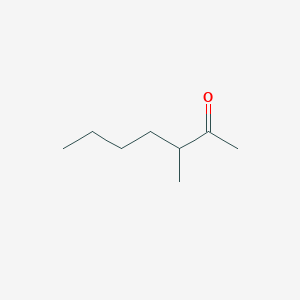

4-Nonene is an organic compound belonging to the alkene family, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₉H₁₈, and it is one of the structural isomers of nonene. This compound is a clear, colorless liquid with a distinct odor, typical of many alkenes. It is primarily used in the petrochemical industry as a building block for the synthesis of various chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nonene can be synthesized through the oligomerization of propene. This process involves the polymerization of propene molecules under high pressure and temperature in the presence of a catalyst, such as zeolite or phosphoric acid . The reaction conditions typically include temperatures ranging from 150°C to 300°C and pressures between 20 to 50 atmospheres.

Industrial Production Methods: In industrial settings, this compound is produced through the trimerization of propene. This method involves the use of specific catalysts to facilitate the formation of nonene from propene. The process is carried out in large reactors where propene is subjected to high temperatures and pressures, resulting in the formation of this compound along with other isomers .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nonene, like other alkenes, undergoes various chemical reactions, including:

Addition Reactions: Due to the presence of a carbon-carbon double bond, this compound readily participates in addition reactions. Common addition reactions include hydrogenation, halogenation, and hydrohalogenation.

Oxidation Reactions: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

Polymerization: this compound can undergo polymerization to form long-chain polymers, which are useful in the production of plastics and resins

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.

Halogenation: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

Major Products Formed:

Hydrogenation: Nonane (C₉H₂₀)

Halogenation: 4,5-Dichlorononane or 4,5-Dibromononane

Oxidation: Nonanal (C₉H₁₈O) or Nonanoic acid (C₉H₁₈O₂).

Applications De Recherche Scientifique

4-Nonene has several applications in scientific research and industry:

Biology: Research involving this compound focuses on its potential effects on biological systems and its role in the synthesis of biologically active molecules.

Medicine: While not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.

Industry: this compound is utilized in the production of lubricants, surfactants, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Nonene primarily involves its reactivity due to the presence of the carbon-carbon double bond. This double bond allows this compound to participate in various addition and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation, the double bond is reduced to a single bond, resulting in the formation of nonane .

Comparaison Avec Des Composés Similaires

1-Nonene (C₉H₁₈): Another isomer of nonene with the double bond at the first carbon.

2-Nonene (C₉H₁₈): An isomer with the double bond at the second carbon.

3-Nonene (C₉H₁₈): An isomer with the double bond at the third carbon.

Comparison: 4-Nonene is unique among its isomers due to the position of the double bond at the fourth carbon. This position influences its reactivity and the types of reactions it can undergo. For example, the location of the double bond affects the stability of the intermediate carbocations formed during addition reactions, which in turn influences the reaction pathways and products .

Propriétés

IUPAC Name |

non-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADFPAILITQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

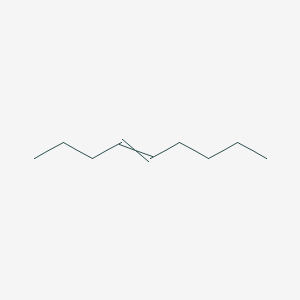

CCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075451 | |

| Record name | 4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-23-4 | |

| Record name | 4-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Nonene?

A1: The molecular formula of this compound is C9H18, and its molecular weight is 126.24 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound and its derivatives, including:

- NMR Spectroscopy (1H and 13C NMR): Used to determine the isomeric structure of this compound, including the configuration of its double bonds and the connectivity of carbon and hydrogen atoms. [, , , ]

- Infrared Spectroscopy (IR): Employed to confirm the presence of specific functional groups and structural features, such as double bonds and their configurations (cis or trans). []

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound within complex mixtures, revealing its presence in essential oils and bio-oils. [, , ]

Q3: How does the structure of this compound influence its physical properties?

A3: As a nine-carbon alkene, this compound is a colorless liquid at room temperature. Its structure, with an internal double bond at position 4, influences its boiling point and reactivity compared to other nonene isomers.

Q4: What types of reactions is this compound known to undergo?

A4: this compound is primarily known to participate in the following reactions:

- Hydrogenation: Can be selectively hydrogenated to nonane using platinum-zeolite catalysts modified with organosilicon alkoxides. This method exhibits preferential hydrogenation of terminal double bonds. []

- Oligomerization: Can be oligomerized to form trimethyl-cyclododecatriene (TMCDT) using catalysts like (C5H8)2Mg–AlCl3–TiCl4–CH3SCH3. The resulting TMCDT isomers have been characterized using NMR and IR, revealing one cis and two trans double bonds in the ring. []

- Bromination: Reacts with bromine to form brominated derivatives, which serve as valuable intermediates for further chemical modifications. [, , , , ]

- Diels-Alder Reactions: Can act as a dienophile in Diels-Alder reactions. Strained derivatives of this compound, such as those incorporated into bicyclic systems, exhibit enhanced reactivity as dienophiles in reactions with tetrazines. []

Q5: How is this compound used in the synthesis of other compounds?

A5: this compound is a valuable building block for synthesizing more complex molecules, including:

- 4,6-Dimethyl-4-nonen-3-one: Synthesized via a hydroxyl aldehyde condensation reaction between 3-pentanone and 2-methylpentaldehyde, with this compound serving as a key intermediate. []

- Brominated poly(isobutylene-co-isoprene) (BIIR) derivatives: Brominated this compound serves as a model compound to study the reactivity and modification of BIIR. This has led to the development of various BIIR derivatives, including ether, thioether, and ester derivatives, through nucleophilic substitution reactions with the brominated this compound model. [, , , , ]

Q6: What are the applications of this compound in material science?

A6: this compound plays a role in material science through its derivatives:

- BIIR Modification: Studies using this compound models have enabled the development of novel BIIR derivatives with improved properties, such as enhanced silica reinforcement and new cure chemistries. [, , , , ]

Q7: What is the significance of this compound derivatives in the context of alkene metathesis?

A7: Tungsten oxo alkylidene complexes supported on silica and bearing this compound derivatives as ligands have been investigated as alkene metathesis catalysts. Studies have focused on the influence of the this compound derivative structure on catalyst activity and selectivity, providing insights into structure-activity relationships in heterogeneous catalysis. [, ]

Q8: Have computational methods been applied to study this compound and its derivatives?

A8: Yes, computational chemistry has been used to investigate:

- Strained this compound Derivatives: Ab initio calculations at the MP2 and B3LYP levels using the 6-31G* basis set were employed to understand the geometry, olefin strain energy, heat of hydrogenation, and relative HOMO/LUMO energies of highly strained pentacyclo[4.3.0.0(2,4).0(3,8).0(5,7)]non-4-ene. These calculations provided insights into the reactivity and stability of this unusual alkene. []

Q9: What is known about the environmental impact of this compound?

A9: While specific research on this compound's environmental impact is limited, its presence in essential oils [, ] suggests potential roles in plant-insect interactions and ecological functions.

Q10: Has this compound been studied for any biological activity?

A10: While direct biological activity of this compound itself hasn't been extensively explored in the provided papers, its presence in Anvillea garcini essential oil, which exhibits antimicrobial and antioxidant activities, suggests potential for further investigation in this area. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)